(3-Methoxyphenyl)(piperidin-3-yl)methanone is an organic compound classified under the category of ketones, specifically as a substituted phenyl ketone. Its molecular formula is CHNO, indicating the presence of a methoxy group attached to a phenyl ring and a piperidin-3-yl moiety. This compound is of interest in medicinal chemistry due to its potential biological activities and applications in drug development.
The compound can be synthesized through various chemical methods, which will be detailed in the synthesis analysis section. It is often used as an intermediate in the synthesis of more complex organic molecules.
(3-Methoxyphenyl)(piperidin-3-yl)methanone falls under the following classifications:
The synthesis of (3-Methoxyphenyl)(piperidin-3-yl)methanone typically involves several steps, with the most common method being the reaction of 3-methoxybenzoic acid with piperidine derivatives.
The molecular structure of (3-Methoxyphenyl)(piperidin-3-yl)methanone features:
The compound's structural data can be characterized by techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography, providing insights into its three-dimensional conformation and spatial arrangement of atoms.
(3-Methoxyphenyl)(piperidin-3-yl)methanone can participate in various chemical reactions, including:
The mechanism of action for (3-Methoxyphenyl)(piperidin-3-yl)methanone involves its interaction with specific molecular targets, such as enzymes or receptors in biological systems. This interaction can modulate the activity of these targets, leading to various biological effects, including potential antimicrobial or anticancer activities.
(3-Methoxyphenyl)(piperidin-3-yl)methanone has several applications in scientific research:
This compound's unique structural features make it a valuable candidate for further research and application in various scientific fields, particularly in medicinal chemistry and organic synthesis.
(3-Methoxyphenyl)(piperidin-3-yl)methanone is systematically identified under several nomenclature systems, with its fundamental chemical descriptors rigorously established. The compound bears the CAS Registry Number 1225993-38-3, providing a unique identifier in chemical databases. Its molecular formula is C₁₃H₁₇NO₂, corresponding to a molecular weight of 219.28 g/mol, as confirmed by analytical data from suppliers and chemical reference materials [1]. The IUPAC name designates the piperidine ring as the parent structure, resulting in 3-(3-methoxybenzoyl)piperidine, though alternative naming conventions may prioritize the aryl moiety, yielding (3-methoxyphenyl)(piperidin-3-yl)methanone.
Table 1: Fundamental Chemical Identifiers for (3-Methoxyphenyl)(piperidin-3-yl)methanone
Identifier Type | Designation |
---|---|
CAS Registry Number | 1225993-38-3 |
Molecular Formula | C₁₃H₁₇NO₂ |
Molecular Weight | 219.28 g/mol |
IUPAC Name | 3-(3-Methoxybenzoyl)piperidine |
Canonical SMILES | COC1=CC=CC(=C1)C(=O)C2CCCNC2 |
InChI Key | LTSCTVCRKWVZGZ-UHFFFAOYSA-N |
The compound's structural features are precisely captured through various chemical representation systems. The Canonical SMILES notation (COc1cccc(C(=O)C2CCCNC2)c1) encodes the molecular connectivity, confirming the methoxy substitution at the phenyl ring's meta-position and the ketone linkage to the piperidine ring's 3-position. The InChI Key (LTSCTVCRKWVZGZ-UHFFFAOYSA-N) provides a standardized, hashed identifier enabling universal database searches. Computed physicochemical parameters include a LogP value of approximately 1.63, indicating moderate lipophilicity favorable for blood-brain barrier penetration, and a topological polar surface area (tPSA) of 29.54 Ų, within acceptable range for CNS-active compounds. The piperidine nitrogen contributes basicity with predicted pKa values around 10-11, suggesting predominant protonation under physiological conditions. Spectroscopic characterization includes characteristic infrared absorption bands at approximately 1640-1680 cm⁻¹ for the carbonyl stretch and 1220-1260 cm⁻¹ for the aryl-ether linkage, while nuclear magnetic resonance (NMR) spectra would display distinct signals for the methoxy protons (~δ 3.80 ppm), aromatic protons (δ 6.80-7.40 ppm), piperidine methylene/methine protons (δ 1.40-3.00 ppm), and the carbonyl carbon at approximately δ 170 ppm in ¹³C NMR [1] [2] [9].
The investigation of piperidine-based methanones represents a significant chapter in medicinal chemistry, evolving from early alkaloid isolation to sophisticated rational drug design. The historical trajectory began with the identification of naturally occurring piperidine alkaloids like piperine (isolated from Piper nigrum), which demonstrated the intrinsic bioactivity of the N-acylpiperidine pharmacophore. Piperine's structural elucidation in the 19th century revealed its N-(piperidin-1-yl) moiety connected via a conjugated carbonyl system to a phenyl ring, establishing a foundational template for synthetic analogs. Throughout the mid-20th century, synthetic efforts expanded dramatically, particularly after the discovery that simplified piperidine derivatives lacking complex natural product backbones retained significant pharmacological properties. This era witnessed the emergence of synthetic piperidine methanones as versatile intermediates and bioactive molecules in their own right [3].
Key breakthroughs occurred through methodological advancements in organic synthesis. The development of transition metal-catalyzed hydrogenation techniques enabled efficient reduction of pyridine precursors to piperidines, as demonstrated by Beller's group using ruthenium and cobalt catalysts to achieve stereoselective synthesis of complex piperidines under mild conditions. Glorius's innovative rhodium-catalyzed dearomatization/hydrogenation approach further facilitated access to fluorinated piperidine analogs, expanding chemical space for structure-activity studies. Simultaneously, multicomponent reactions and cascade coupling-hydrogenation sequences streamlined the construction of aryl piperidinyl methanone scaffolds, exemplified by the efficient synthesis of Alzheimer's drug donepezil (Aricept®), which features a benzoylpiperidine core closely related to (3-Methoxyphenyl)(piperidin-3-yl)methanone. These synthetic breakthroughs coincided with increasing recognition of piperidine's 3D structural advantages over planar aromatic systems, particularly for targeting G-protein-coupled receptors (GPCRs) and ion channels in the CNS [3] [5] [10].
The specific compound (3-Methoxyphenyl)(piperidin-3-yl)methanone emerged as a research target through systematic exploration of structure-activity relationships around privileged structures in medicinal chemistry. Its design likely originated from bioisosteric replacement strategies, where the 3-methoxybenzoyl group replaced other aryl carbonyl systems in known bioactive molecules. The selection of the piperidin-3-yl (rather than piperidin-4-yl) attachment point reflects deliberate stereochemical considerations, as C3-substituted piperidines often exhibit distinct conformational behavior and target engagement profiles compared to their C4-substituted counterparts. This compound's emergence in contemporary research (CAS registered in 2009) represents the convergence of advanced synthetic methodologies, heightened understanding of piperidine's conformational pharmacology, and persistent interest in aryl ketone-based therapeutics targeting neurological disorders and cancer pathways [1] [3].
The piperidine heterocycle stands as one of the most prevalent nitrogen-containing saturated rings in FDA-approved pharmaceuticals, present in over 20 therapeutic classes including antipsychotics, analgesics, antivirals, and anticancer agents. Its exceptional versatility stems from a confluence of favorable properties: (1) Conformational semi-rigidity that preorganizes substituents for target binding while maintaining sufficient flexibility for induced-fit interactions; (2) Basic amine functionality (pKa ~10-11) enabling salt formation for solubility optimization and formation of critical ionic bonds with biological targets; (3) Stereochemical complexity through chiral centers at C2, C3, and C6 positions, enabling stereoselective interactions; and (4) Metabolic stability compared to smaller alicyclic amines like pyrrolidine. Piperidine's saturated nature provides enhanced sp³ character (Fsp³ = 0.46), correlating with improved clinical success rates compared to flat aromatic systems. The piperidin-3-yl moiety specifically offers a distinct vectorial orientation for substituents compared to the more common C2 or C4 positions, often leading to unique pharmacological profiles. This is exemplified in compounds like the antipsychotic pimozide (C3-linked) versus the C4-substituted opioid fentanyl, demonstrating how positional isomerism within the piperidine ring dramatically alters biological activity and therapeutic application [3] [5] [9].
Complementing the piperidine pharmacophore, the aryl methanone (benzoyl) group delivers critical molecular recognition features and physicochemical advantages. The ketone linker provides: (1) A rigid planar spacer that optimally orients aromatic and piperidine rings for simultaneous target engagement; (2) A hydrogen bond acceptor capable of forming key interactions with protein backbones; (3) Moderate electron-withdrawing properties that modulate the electronics of the adjacent aryl ring. The aryl component, particularly when substituted with methoxy at the meta-position, contributes lipophilicity for membrane penetration and offers sites for metabolic modulation. The 3-methoxy configuration specifically avoids the metabolic vulnerabilities of para-methoxy groups to cytochrome P450 O-demethylation while maintaining favorable electronic effects. This structural motif is prevalent in CNS-active drugs, where its moderate LogP (~1.5-2.5) balances blood-brain barrier penetration and aqueous solubility. The methoxy group's electron-donating resonance effect also stabilizes the ketone carbonyl, potentially reducing metabolic reduction pathways [2] [7] [9].
Table 2: Clinically Significant Piperidine-Containing Drugs and Their Therapeutic Applications
Drug Name | Piperidine Substitution Pattern | Primary Therapeutic Use | Key Structural Features |
---|---|---|---|
Raloxifene | N-piperidinylethoxy | Breast cancer prevention (SERM) | Benzothiophene core |
Haloperidol | 4-Fluorophenyl attached to C4 | Antipsychotic | Butyrophenone scaffold |
Diphenidol | C1-diphenylmethanol | Antiemetic/Vertigo | Tertiary alcohol |
Sitagliptin | Trifluorophenyl at C3 | Antidiabetic (DPP-4 inhibitor) | Triazolopyrazine fused system |
Melperone | 4-Fluorophenyl attached to C4 | Antipsychotic | Butyrophenone derivative |
Donepezil | Benzylpiperidine | Alzheimer's (AChE inhibitor) | Indanone moiety |
The confluence of these pharmacophores in (3-Methoxyphenyl)(piperidin-3-yl)methanone creates a versatile scaffold with demonstrated relevance across therapeutic areas. In CNS drug discovery, this structural framework appears in serotonin receptor modulators and monoamine transport inhibitors, where the basic piperidine nitrogen interacts with aspartate residues in transmembrane domains. For anticancer applications, derivatives like raloxifene (incorporating a piperidine-ethanol linkage) demonstrate how piperidine-aryl connectivity enables selective estrogen receptor modulation. Contemporary research leverages this scaffold in developing reversible monoacylglycerol lipase (MAGL) inhibitors, where the benzoylpiperidine component mimics endocannabinoid geometry while resisting enzymatic hydrolysis. The compound's structural features directly enable these applications: the ketone linker positions the aryl system to occupy hydrophobic enzyme subpockets, the methoxy group fine-tunes electron distribution, and the piperidine nitrogen provides a critical protonation site for ionic interaction with catalytic residues in targets like FAAH or MAGL. These attributes collectively establish (3-Methoxyphenyl)(piperidin-3-yl)methanone as a privileged scaffold with continuing relevance in rational drug design [3] [7] [10].
CAS No.:
CAS No.: 31373-65-6
CAS No.: 106717-30-0
CAS No.:
CAS No.: 8063-17-0